2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with a 4-ethoxyphenyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-ethylphenyl group, contributing to its structural uniqueness.
Properties
Molecular Formula |
C20H23N5O2S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-3-14-5-9-16(10-6-14)22-18(26)13-28-20-24-23-19(25(20)21)15-7-11-17(12-8-15)27-4-2/h5-12H,3-4,13,21H2,1-2H3,(H,22,26) |
InChI Key |
QLNWGWOWDIOFSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group to the triazole ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor or receptor modulator. The triazole ring is known for its ability to interact with enzyme active sites, potentially leading to inhibition of enzymatic functions. Preliminary studies suggest that this compound may possess:
- Antifungal properties : Triazoles are commonly used in antifungal therapies due to their ability to inhibit fungal growth.
- Anticancer activity : The compound's structure allows it to interact with various cancer cell lines, potentially inhibiting tumor growth.
Applications in Medicinal Chemistry
- Drug Development : The compound's ability to interact with biological targets enhances its value in drug discovery. It can serve as a lead compound for the synthesis of new drugs aimed at treating fungal infections and cancer.
- Structure-Activity Relationship (SAR) Studies : By synthesizing and evaluating structurally related analogs, researchers can identify key structural features responsible for biological activity. This understanding can optimize the pharmacological profile of the compound.
- Mechanism of Action Studies : Understanding how this compound interacts with specific molecular targets is crucial for elucidating its mechanisms of action. Techniques such as molecular docking and enzyme inhibition assays are often employed.
Synthesis and Production
The synthesis of 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide typically involves several synthetic steps:
- Formation of the Triazole Ring : This is achieved through reactions involving sodium azide and ethyl bromoacetate.
- Introduction of Aromatic Groups : The ethoxyphenyl and ethylphenyl groups are introduced through electrophilic aromatic substitution reactions.
- Optimization Techniques : Industrial synthesis may utilize continuous flow reactors and high-throughput screening techniques to optimize yield and purity while controlling reaction conditions.
Case Studies
Several studies have investigated the biological activity and therapeutic potential of triazole derivatives similar to this compound:
- Anticancer Studies : Research has shown that triazole derivatives exhibit significant growth inhibition against various cancer cell lines, including those resistant to conventional therapies.
- Enzyme Inhibition : Specific studies have demonstrated that triazole compounds can effectively inhibit enzymes involved in critical metabolic pathways in fungi and cancer cells, leading to their potential use as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the triazole ring, acetamide nitrogen, and aryl groups. These variations significantly influence biological activity, as summarized below:
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings:
Orco Receptor Modulation: VUAA-1 and OLC-12, with pyridinyl substituents on the triazole, act as potent Orco agonists, enabling insect olfactory channel activation . The target compound’s 4-ethoxyphenyl group may reduce Orco affinity compared to pyridinyl analogues, though this requires experimental validation. OLC-15, a 2-pyridinyl derivative, antagonizes Orco receptors, highlighting how minor substituent changes (e.g., pyridine position) can invert activity .
Anti-Inflammatory Activity :
- AS111, bearing a 2-pyridinyl triazole and 3-methylphenyl acetamide, exceeds diclofenac in potency, likely due to enhanced COX-2 binding from electron-donating methyl groups .
- Furan-2-yl derivatives (e.g., 3.1–3.21) show anti-exudative activity comparable to diclofenac, suggesting that heterocyclic triazole substituents (furan vs. ethoxyphenyl) modulate efficacy in inflammation models .
Structural-Activity Relationships (SAR): Triazole Substituents: Pyridinyl groups (VUAA-1, AS111) favor receptor interaction (Orco or COX-2), while bulkier aryl groups (4-ethoxyphenyl) may prioritize anti-inflammatory pathways. Smaller substituents (e.g., 3-methylphenyl in AS111) optimize steric compatibility with enzyme active sites .
Discussion of Contradictions and Limitations
- Assay Variability : Direct comparisons are complicated by differing experimental models (e.g., insect Orco vs. mammalian COX-2 assays).
- Substituent Optimization : While electron-withdrawing groups (e.g., nitro, chlorine) improve anti-exudative activity in furan derivatives , their effects on ethoxyphenyl analogues remain unexplored.
Biological Activity
The compound 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide , also known as a triazole derivative, exhibits significant biological activity that positions it as a candidate for further pharmacological investigation. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.45 g/mol. The structure features a triazole ring, which is known for its ability to interact with various biological targets, making it a focal point in drug discovery.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. The triazole moiety plays a crucial role in binding to enzyme active sites, inhibiting their functions, which can lead to various therapeutic effects such as:
- Antifungal Activity : The compound's structure allows it to inhibit fungal enzymes, disrupting cell wall synthesis and leading to cell death.
- Anticancer Potential : Studies indicate that the compound may induce apoptosis in cancer cells by interfering with critical signaling pathways.
Antifungal Activity
Research has shown that derivatives of triazoles exhibit potent antifungal properties. A study indicated that similar compounds have demonstrated effectiveness against various fungal strains by inhibiting ergosterol biosynthesis, essential for maintaining fungal cell membrane integrity .
Anticancer Activity
A notable study evaluated the anticancer effects of the compound on different cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-87 (Glioblastoma) | 15.2 | Apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 20.5 | Inhibition of cell proliferation |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the triazole and phenyl rings can enhance biological activity. For instance, substituents on the phenyl ring can significantly affect the potency and selectivity of the compound against specific biological targets .
Case Studies
-
Case Study on Anticancer Efficacy :
In a controlled study involving various triazole derivatives, it was observed that compounds with electron-donating groups on the phenyl ring exhibited increased cytotoxicity against cancer cells compared to those with electron-withdrawing groups. This highlights the importance of chemical modifications in enhancing therapeutic efficacy . -
Case Study on Antifungal Activity :
A comparative analysis of several triazole derivatives showed that those similar in structure to 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide were effective against resistant strains of fungi such as Candida albicans and Aspergillus species .
Q & A
Q. What are the recommended synthetic routes for 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Triazole Core Formation : React 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the 1,2,4-triazole ring.
Sulfanyl-Acetamide Conjugation : Introduce the sulfanyl-acetamide moiety via nucleophilic substitution using mercaptoacetic acid derivatives and 4-ethylphenylamine.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) for high-purity isolation.
Characterization : Confirm structure via NMR (¹H/¹³C), IR (C=O stretch at ~1680 cm⁻¹), and mass spectrometry (ESI-MS, [M+H]+ expected ~425 m/z).
Relevant precedents for analogous triazole-acetamide syntheses are detailed in and .
Q. How does the substitution pattern on the triazole ring influence the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Electron-Donating Groups (e.g., 4-ethoxyphenyl) : Enhance solubility via polar interactions (logP reduction by ~0.5 units) and stabilize π-π stacking with biological targets.
- Sulfanyl Linker : Increases metabolic stability by resisting oxidative cleavage compared to ether or amine linkages.
- 4-Ethylphenyl Acetamide : Hydrophobic interactions dominate, improving membrane permeability (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s).
Comparative studies of triazole derivatives in highlight substituent effects on solubility and binding affinity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks ().
- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness), lab coat, and safety goggles.
- Spill Management : Neutralize with activated carbon (5 g per 1 g compound) and dispose as hazardous waste (EPA Class D).
provides detailed emergency response measures for related triazole-acetamide compounds.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Reaction Path Prediction : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and identify energy barriers (e.g., for triazole ring closure).
- Condition Screening : Apply machine learning (e.g., Bayesian optimization) to prioritize solvent/reagent combinations (e.g., DMF vs. DMSO for nucleophilic substitution efficiency).
- Validation : Cross-check computational predictions with small-scale experiments (0.1 mmol) before scaling.
discusses ICReDD’s integration of quantum chemistry and informatics for reaction optimization.
Q. How should researchers resolve contradictions in biological assay data (e.g., IC50 variability across studies)?
Methodological Answer:
- Assay Standardization : Control variables (e.g., cell passage number, serum batch) using SOPs.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets (p < 0.05).
- Mechanistic Studies : Use surface plasmon resonance (SPR) to validate target binding affinity (KD) independently.
emphasizes structure-activity relationship (SAR) validation to contextualize bioactivity discrepancies.
Q. What strategies enhance the compound’s selectivity for intended targets (e.g., kinase inhibition vs. off-target effects)?
Methodological Answer:
- Molecular Docking : Screen against homology models of off-target proteins (e.g., CYP450 isoforms) using AutoDock Vina.
- Proteomic Profiling : Utilize affinity chromatography coupled with LC-MS/MS to identify non-specific binders.
- Analog Design : Introduce steric hindrance (e.g., methyl groups) at positions predicted to clash with off-target binding pockets.
’s structural data (InChI/SMILES) supports rational modifications for selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
